1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and multiple substituents such as chloro, fluoro, and methoxy groups
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group and the various substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of new derivatives.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of substituents and structural features. Similar compounds may include:
1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-2-carboxamide: Differing by the position of the carboxamide group.
1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
1-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)-5-oxopyrrolidine-3-methyl ester: Differing by the presence of a methyl ester group instead of a carboxamide group.
Properties
Molecular Formula |
C19H18ClFN2O3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-15-4-2-3-12(7-15)10-22-19(25)13-8-18(24)23(11-13)14-5-6-17(21)16(20)9-14/h2-7,9,13H,8,10-11H2,1H3,(H,22,25) |
InChI Key |
HCSARVPTUAVPLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.